physicochemical properties of 3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde
physicochemical properties of 3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde
An In-Depth Technical Guide to the Physicochemical Properties of 3-Cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde
Introduction: Bridging Structure with Function in Drug Discovery
In the landscape of modern drug discovery, the adage "structure dictates function" is paramount. However, the journey of a potential therapeutic agent from a laboratory concept to a clinical reality is governed by a more nuanced principle: its physicochemical properties. These intrinsic characteristics—such as lipophilicity, solubility, and ionization state (pKa)—are the primary determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1] An otherwise potent molecule can fail if it cannot reach its biological target in sufficient concentration or if it possesses unfavorable properties leading to toxicity.[2][3]
This guide provides a comprehensive technical overview of the core physicochemical properties of 3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde , a heterocyclic aldehyde with potential as a scaffold in medicinal chemistry. While extensive experimental data for this specific molecule is not widely published, this document serves as a predictive and methodological framework for its characterization. As Senior Application Scientists, our objective is not merely to present data, but to illuminate the causal relationships between these properties and their implications for drug development, providing field-proven protocols for their empirical validation. The current trend in drug discovery is to consider ADME and toxicological properties in parallel with target affinity to de-risk projects and prioritize candidates with a higher probability of success.[1]
Molecular Identity and Computed Physicochemical Profile
A foundational step in characterization is to define the molecule's basic structural and electronic attributes. These are often initially assessed through computational models, which provide valuable, instantaneous insights to guide experimental design.
Table 1: Core Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 1250629-08-3 | [4] |
| Molecular Formula | C₁₀H₁₄N₂O | [4] |
| Molecular Weight | 178.23 g/mol | [4] |
| SMILES | O=CC1=CN(C)N=C1C2CCCC2 |[4] |
Table 2: Computationally Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Discovery | Source |
|---|---|---|---|
| Topological Polar Surface Area (TPSA) | 34.89 Ų | Influences membrane permeability and oral bioavailability. | [4] |
| LogP (Octanol-Water Partition Coefficient) | 1.89 | Measures lipophilicity; critical for solubility and permeability balance. | [4] |
| Hydrogen Bond Acceptors | 3 | Affects solubility and target binding interactions. | [4] |
| Hydrogen Bond Donors | 0 | Affects solubility and target binding interactions. | [4] |
| Rotatable Bonds | 2 | Influences conformational flexibility and target binding entropy. |[4] |
Lipophilicity: The Key to Cellular Access
Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical physicochemical parameters.[5] It governs a compound's ability to traverse cellular membranes to reach its target, but excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[1] The octanol-water partition coefficient (LogP for neutral species, LogD for a specific pH) is the standard measure.
The predicted LogP of 1.89 for 3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde suggests a balanced character, making it a promising starting point for further investigation. However, computational models require empirical validation. The shake-flask method is the gold standard for its accuracy, while RP-HPLC offers a high-throughput alternative.[6]
Experimental Protocol: LogD₇.₄ Determination via Shake-Flask Method
This protocol ensures a self-validating system by requiring the quantification of the analyte in both phases, with mass balance as a key quality check.
Rationale: The shake-flask method directly measures the partitioning of a compound between two immiscible phases (n-octanol and a buffered aqueous solution, typically PBS at pH 7.4), providing the most accurate and defensible LogD value.[6][]
Step-by-Step Methodology:
-
Preparation of Phases: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa by mixing them vigorously for 24 hours, followed by separation. This prevents volume changes during the experiment.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in a suitable solvent like DMSO.
-
Partitioning: In a glass vial, add 1 mL of the pre-saturated PBS and 1 mL of the pre-saturated n-octanol. Add a small aliquot (e.g., 10 µL) of the compound stock solution.
-
Equilibration: Cap the vial and shake gently on a rotator for at least 1 hour to allow for complete equilibration.[8]
-
Phase Separation: Centrifuge the vial at a low speed (e.g., 2000 rpm) for 15 minutes to ensure a clean separation of the two phases.
-
Sampling: Carefully withdraw a known volume from both the upper n-octanol layer and the lower aqueous layer.
-
Quantification: Analyze the concentration of the compound in each phase using a validated analytical method, such as LC-MS. A calibration curve in each phase is required for accurate quantification.
-
Calculation: The LogD is calculated as: LogD = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )
Caption: Shake-Flask LogD Determination Workflow.
Ionization State: The pKa Value
The acid dissociation constant (pKa) is a measure of the extent of ionization of a molecule at a given pH.[9] For 3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde, the pyrazole ring system contains nitrogen atoms that can be protonated. The "pyridine-like" nitrogen (N2) is the most likely site of protonation. Its pKa value will dictate the charge state of the molecule in different physiological compartments, which profoundly impacts solubility, membrane permeability, and the potential for ionic interactions with the biological target.
Experimental Protocol: pKa Determination by Potentiometric Titration
Rationale: Potentiometric titration is a robust and highly accurate method for determining pKa values. It involves monitoring the pH of a solution as a titrant (an acid or a base) is added incrementally. The pKa is determined from the midpoint of the buffer region on the resulting titration curve.[9]
Step-by-Step Methodology:
-
System Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10).
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable co-solvent (e.g., methanol or DMSO) and dilute with water to a final concentration of approximately 1-10 mM. Ensure the co-solvent percentage is low (<5%) to minimize its effect on the pKa. A constant ionic strength is maintained using a background electrolyte like 0.15 M KCl.[9]
-
Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Purge the solution with nitrogen to remove dissolved CO₂. Immerse the calibrated pH electrode and an automated burette tip into the solution.
-
Titration (for a base): Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments.
-
Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point, where half of the compound has been protonated.[10] This point corresponds to the inflection point of the first derivative of the titration curve.
Caption: Potentiometric Titration Workflow for pKa.
Aqueous Solubility
Aqueous solubility is a critical gatekeeper for oral drug absorption.[5] A compound must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Poor solubility is a major cause of failure for drug candidates. While no experimental value is available for this compound, its predicted LogP of 1.89 suggests it is likely to have moderate solubility. Pyrazole-based compounds are generally crystalline solids, and their solubility is influenced by both their lipophilicity and the strength of their crystal lattice.[11]
Experimental Protocol: Kinetic Solubility Determination by Turbidimetry
Rationale: This high-throughput method provides a rapid assessment of a compound's solubility from a DMSO stock solution, mimicking the conditions often encountered in early drug discovery screening.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a high-concentration stock solution of the compound (e.g., 10 mM in 100% DMSO).
-
Assay Plate Preparation: Add aqueous buffer (e.g., PBS, pH 7.4) to the wells of a 96-well microplate.
-
Compound Addition: Use a liquid handler to add small volumes of the DMSO stock solution to the buffer, creating a dilution series.
-
Precipitation and Measurement: Shake the plate for a set period (e.g., 2 hours) to allow for precipitation. Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a blank control.
Summary and Forward Outlook
The , as predicted by computational models, position it as a molecule with a favorable balance of lipophilicity and polarity. This makes it an interesting candidate for further exploration in drug discovery programs. However, these in silico predictions must be substantiated by rigorous experimental data.
This guide has provided the strategic rationale and detailed, field-tested protocols for determining the most critical physicochemical properties: lipophilicity (LogD), ionization (pKa), and aqueous solubility. By employing these self-validating methodologies, researchers can build a robust data package that enables a clear understanding of the compound's ADME potential and informs the subsequent steps of lead optimization. The interplay of these properties is complex, and achieving an optimal balance is a cornerstone of successful medicinal chemistry.[5]
References
- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). Vertex AI Search.
- The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (n.d.). PubMed.
- 3-Cyclopentyl-1-methyl-1h-pyrazole-4-carbaldehyde. (n.d.). ChemScene.
- Protocol for Determining pKa Using Potentiometric Titration. (n.d.).
- Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. (2011). Chemical Research in Toxicology.
- Importance of Physicochemical Properties In Drug Discovery. (2015). rajjournals.
- Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (2024). Longdom Publishing.
- The role of physicochemical and topological parameters in drug design. (2024). Frontiers.
- Methods for Determination of Lipophilicity. (2022). Encyclopedia MDPI.
- Determination of pKa using the half-volume method: A laboratory experiment. (n.d.).
- LogD/LogP Background. (n.d.). Enamine.
- Lipophilicity Assays. (n.d.). BOC Sciences.
- Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013).
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